molecular formula C6H2ClN3O2 B14028778 3-Chloro-6-cyanopyrazine-2-carboxylic acid

3-Chloro-6-cyanopyrazine-2-carboxylic acid

Cat. No.: B14028778
M. Wt: 183.55 g/mol
InChI Key: IZDSHRHCFQQGFA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-cyanopyrazine-2-carboxylic acid typically involves the chlorination of 6-cyanopyrazine-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-cyanopyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted pyrazine derivatives with various functional groups.

    Hydrolysis: Pyrazine-2,3-dicarboxylic acid or pyrazine-2-carboxamide.

    Oxidation and reduction: Oxidized or reduced forms of the pyrazine ring.

Scientific Research Applications

3-Chloro-6-cyanopyrazine-2-carboxylic acid has several scientific research applications:

    Medicinal chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Materials science: The compound can be used in the development of novel materials, including polymers and coordination complexes.

    Biological studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.

    Industrial applications: The compound is used in the synthesis of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-Chloro-6-cyanopyrazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The presence of the cyano and carboxylic acid groups allows for interactions with various molecular targets, including proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a chlorine atom and a cyano group on the pyrazine ring allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research .

Properties

Molecular Formula

C6H2ClN3O2

Molecular Weight

183.55 g/mol

IUPAC Name

3-chloro-6-cyanopyrazine-2-carboxylic acid

InChI

InChI=1S/C6H2ClN3O2/c7-5-4(6(11)12)10-3(1-8)2-9-5/h2H,(H,11,12)

InChI Key

IZDSHRHCFQQGFA-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)Cl)C(=O)O)C#N

Origin of Product

United States

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